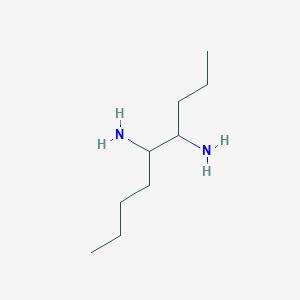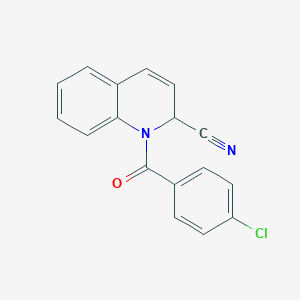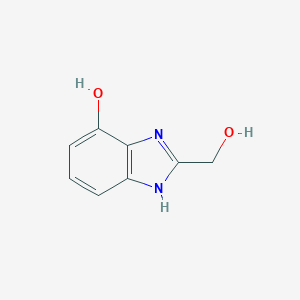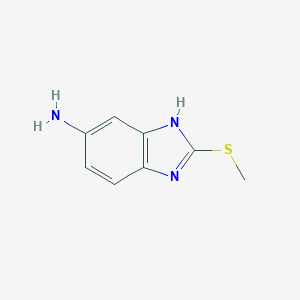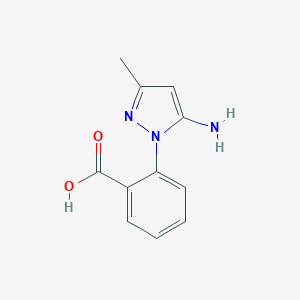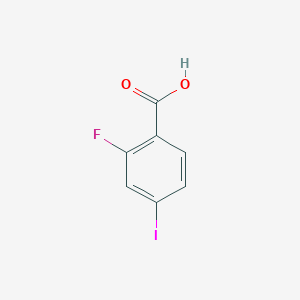
2-Fluoro-4-iodobenzoic acid
Übersicht
Beschreibung
2-Fluoro-4-iodobenzoic acid (FIBA) is a synthetic organic compound classified as a heterocyclic carboxylic acid . It comprises a fluorine atom, an iodine atom, and a benzoic acid group . It has a molecular formula of C7H4FIO2 .
Synthesis Analysis
FIBA plays a vital role in organic synthesis and acts as a reactant in drug delivery systems . It is also employed in the synthesis of pseudocyclic benziodoxole tosylates as a hypervalent iodine oxidant for organic synthesis .Molecular Structure Analysis
The molecular structure of 2-Fluoro-4-iodobenzoic acid consists of a benzene ring with a fluorine atom and an iodine atom attached to it, along with a carboxylic acid group . The average mass of the molecule is 266.008 Da .Chemical Reactions Analysis
FIBA serves as a versatile building block in chemical reactions due to its three different functional groups . It is used in the synthesis of bioactive bicyclic heterocycles such as phthalide and isocoumarin .Physical And Chemical Properties Analysis
FIBA is a solid substance . It has a molecular weight of 266.01 . The storage temperature should be at room temperature, and it should be kept in a dark place and sealed in dry conditions .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
2-Fluoro-4-iodobenzoic acid is used as a reagent in organic synthesis . It plays a vital role in the synthesis of complex organic molecules due to its distinctive ring structures containing a fluorine atom, an iodine atom, and a benzoic acid group . For instance, it’s employed in the synthesis of pseudocyclic benziodoxole tosylates as a hypervalent iodine oxidant .
Imaging Studies
This compound serves as a contrast agent in imaging studies . The iodine atom in the compound can absorb X-rays, making it useful in medical imaging techniques such as computed tomography (CT) scans. However, the specific methods of application and the outcomes of these imaging studies are not detailed in the sources.
Investigation of Biological Molecules
Researchers have employed 2-Fluoro-4-iodobenzoic acid to investigate the properties and structures of proteins, enzymes, and other biological molecules . The specific methods and outcomes of these investigations are not detailed in the sources.
Synthesis of Amixile-Based Inhibitors
2-Fluoro-4-iodobenzoic acid is used in the synthesis of amixile-based inhibitors of the pyruvate-ferredoxin oxidoreductases of anaerobic bacteria . These inhibitors can potentially be used to target anaerobic bacteria in various medical and environmental contexts .
Preparation of Quinolonic Acids
This compound may be used in the preparation of 1-N-ethyl 6-iodoquinolonic acid and 1-N-cyclopropyl 6-iodoquinolonic acid . These quinolonic acids have potential applications in medicinal chemistry .
Generation of Electron Transfer Dissociation (ETD) Reagents
2-Fluoro-4-iodobenzoic acid may also be used as a precursor for the generation of electron transfer dissociation (ETD) reagents . ETD is a method used in mass spectrometry to fragment ions for structural analysis, particularly in the study of large biomolecules .
Synthesis of Fluorinated Building Blocks
2-Fluoro-4-iodobenzoic acid can be used in the synthesis of fluorinated building blocks . These building blocks are used in the development of various pharmaceuticals and agrochemicals due to the unique properties of fluorine .
Preparation of Hypervalent Iodine Oxidants
This compound is used in the preparation of pseudocyclic benziodoxole tosylates, which are hypervalent iodine oxidants . These oxidants are used in various organic transformations .
Synthesis of Detoxifiers of Organophosphorus Nerve Agents
2-Fluoro-4-iodobenzoic acid can be used in the synthesis of various detoxifiers of organophosphorus nerve agents . These detoxifiers have potential applications in the field of defense and security .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-fluoro-4-iodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FIO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQSJAFBRCOGPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379067 | |
| Record name | 2-fluoro-4-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-iodobenzoic acid | |
CAS RN |
124700-40-9 | |
| Record name | 2-fluoro-4-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-4-iodobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


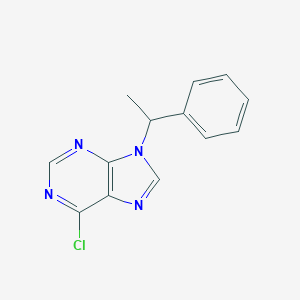
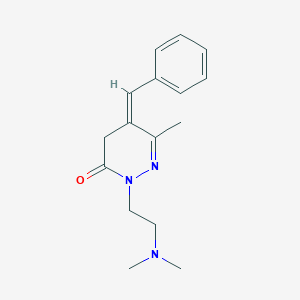
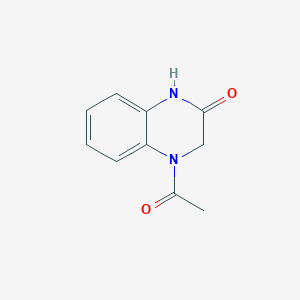
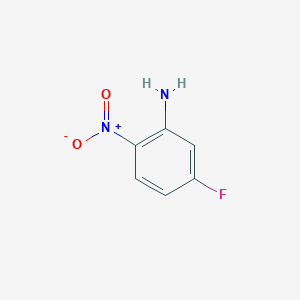

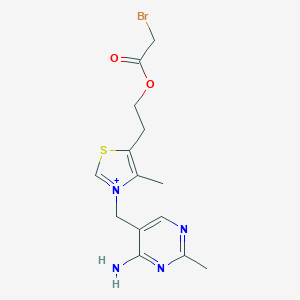
![Ferrate(1-), [[N,N'-1,3-propanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, potassium, (OC-6-21)-](/img/structure/B53386.png)
